Phenindione
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-phenylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBAXHOPROOJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023453 | |
| Record name | Phenindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN COLD WATER; SOL IN CHLOROFORM; SLIGHTLY SOL IN WARM WATER; READILY SOL IN ALKALINE SOLN; SOL IN METHANOL, ETHANOL, ETHER, ACETONE, BENZENE, 2.30e-02 g/L | |
| Record name | Phenindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENINDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
LEAFLETS FROM ALCOHOL, CREAMY WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |
CAS No. |
83-12-5 | |
| Record name | Phenindione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenindione [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenindione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenindione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenindione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENINDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7Y6274ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENINDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149-151 °C, 148 - 151 °C | |
| Record name | Phenindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00498 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENINDIONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3155 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenindione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation of Phenindione S Pharmacological Action
Molecular Mechanism of Vitamin K Epoxide Reductase Inhibition
Phenindione functions as an inhibitor of vitamin K epoxide reductase (VKOR), specifically targeting the vitamin K epoxide reductase complex subunit 1 (VKORC1). nih.govhmdb.camedicaldialogues.indrugbank.comontosight.ait3db.caunict.itechemi.compharmacompass.comwikipedia.orgcaymanchem.comuniprot.org This enzyme is critical for recycling vitamin K within the body. ontosight.ait3db.cawikipedia.orgcaymanchem.comuniprot.org
The primary molecular action of this compound is to inhibit VKOR, an enzyme responsible for converting inactive vitamin K 2,3-epoxide back to its active, reduced form, vitamin KH2 (also known as vitamin K hydroquinone). nih.govhmdb.camedicaldialogues.indrugbank.comontosight.ait3db.caunict.itechemi.compharmacompass.comwikipedia.orgcaymanchem.comnih.gov By blocking this recycling pathway, this compound leads to a depletion of available vitamin KH2. nih.govhmdb.camedicaldialogues.indrugbank.comontosight.ait3db.caechemi.compharmacompass.com This competitive inhibition is a hallmark of vitamin K antagonists, which are structurally similar to vitamin K itself. wikipedia.orgbiorxiv.org
Vitamin KH2 serves as a vital cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational gamma-carboxylation of specific glutamate (B1630785) residues located on the N-terminal regions of vitamin K-dependent proteins. nih.govhmdb.camedicaldialogues.indrugbank.comt3db.caunict.itechemi.compharmacompass.comwikipedia.orgdrugbank.comoncohemakey.com The depletion of vitamin KH2 due to this compound's action limits this carboxylation process, rendering the affected proteins functionally deficient or inactive. nih.govhmdb.camedicaldialogues.indrugbank.comt3db.caunict.itechemi.compharmacompass.comdrugbank.comoncohemakey.com The gamma-carboxylation is crucial for these proteins to bind calcium ions, which is necessary for their proper conformational changes and interaction with cofactors on phospholipid surfaces, ultimately enabling their procoagulant activity. drugbank.comoncohemakey.com
This compound inhibits the hepatic synthesis of several vitamin K-dependent proteins. These include the procoagulant factors: Factor II (prothrombin), Factor VII, Factor IX, and Factor X. nih.govmedicines.org.ukmims.comhmdb.camedicaldialogues.insemanticscholar.orgdrugbank.comontosight.ait3db.caunict.itechemi.compharmacompass.comdrugbank.comontosight.aipractical-haemostasis.com Additionally, this compound also inhibits the synthesis of the natural anticoagulant proteins, Protein C and Protein S. nih.govhmdb.camedicaldialogues.indrugbank.comontosight.ait3db.caunict.itechemi.compharmacompass.comdrugbank.comoncohemakey.compractical-haemostasis.com
The inhibition of vitamin K-dependent protein synthesis, particularly factors II, VII, and X, leads to a reduction in their active levels. nih.govhmdb.camedicaldialogues.indrugbank.comt3db.caechemi.compharmacompass.compharmacompass.com Specifically, the depression of these factors results in decreased prothrombin levels. nih.govhmdb.camedicaldialogues.indrugbank.comt3db.caechemi.compharmacompass.compharmacompass.comphysiology.org This, in turn, leads to a reduction in the amount of thrombin generated and bound to fibrin, thereby diminishing the thrombogenicity of clots. nih.govhmdb.camedicaldialogues.indrugbank.comt3db.caechemi.compharmacompass.compharmacompass.com Studies have shown that this compound administration causes a simultaneous fall in the concentration of prothrombin, autoprothrombin I (Factor VII), and autoprothrombin II (Factor IX). physiology.org
Pharmacodynamic Profile and Dose-Response Relationships
This compound's anticoagulant effect is not immediate, as it depends on the depletion of existing active clotting factors. The onset of its therapeutic effect typically occurs within 36 to 48 hours after the initial dose. medicines.org.ukmims.commedicaldialogues.in The peak prolongation of prothrombin time is generally observed between 18 to 48 hours. nih.govechemi.compharmacompass.com The anticoagulant effect wanes over a period of 48 to 72 hours after discontinuation of the drug, with prothrombin time returning to normal in 1 to 4 days. nih.govmedicines.org.ukmims.comechemi.com
Studies on this compound's pharmacodynamics have shown a relationship between plasma levels and prothrombin response, although a delay of 8-12 hours before any detectable prothrombin response has been noted. medicines.org.uk While a maximal prothrombin response was observed within two to three days in most subjects, there was no direct correlation between maximum prothrombin response and plasma levels among different individuals. medicines.org.uk However, the duration of the prothrombin response did reflect the rate at which the drug disappeared from the plasma. medicines.org.uk Interindividual variability in the pharmacodynamic response to vitamin K antagonists, including this compound, can be significant and influenced by factors such as age and prior surgical procedures. nih.gov
Structure-Activity Relationship Studies of this compound and its Derivatives
This compound is characterized as an indanedione derivative, a class of compounds distinct from the more commonly used coumarin (B35378) derivatives like warfarin (B611796). mims.comsemanticscholar.orgt3db.caontosight.aipractical-haemostasis.comwikipedia.org The core indanone structural motif is recognized for its application in various therapeutic areas, including its role as an anticoagulant. semanticscholar.org
In comparative studies involving the docking of known VKOR inhibitors into the human VKOR active site, this compound has been noted to exhibit the highest docking score, suggesting a poorer binding affinity compared to other vitamin K antagonists such as acenocoumarol (B605123), warfarin, and chlorophacinone (B1668802). biorxiv.org This highlights structural differences that influence binding characteristics to the target enzyme, VKORC1. Although detailed structure-activity relationship (SAR) studies specifically for this compound and its derivatives are not extensively detailed in the provided information, its classification as an indanedione and its comparative binding profile offer insights into the structural features relevant to its anticoagulant activity.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4760 |
| Vitamin K | 5288506 |
| Vitamin K 2,3-epoxide | 5288507 |
| Vitamin KH2 (Vitamin K hydroquinone) | 5288508 |
| Factor II (Prothrombin) | 173007 |
| Factor VII | 173008 |
| Factor IX | 173009 |
| Factor X | 173010 |
| Protein C | 173011 |
| Protein S | 173012 |
| Warfarin | 54678486 |
| Acenocoumarol | 6432657 |
| Chlorophacinone | 2741 |
Pharmacodynamic Profile of this compound
| Property | Value | Source |
| Onset of Action | 36-48 hours | medicines.org.ukmims.commedicaldialogues.in |
| Peak Prothrombin Time Prolongation | 18-48 hours | nih.govechemi.compharmacompass.com |
| Duration of Action | 48-72 hours after discontinuation | medicines.org.ukmims.commedicaldialogues.in |
| Half-life | 5-10 hours | nih.govmedicines.org.ukechemi.compharmacompass.compractical-haemostasis.comwikipedia.org |
| Protein Binding | 88% | nih.govdrugbank.comunict.itwikipedia.org |
| Absorption | Slowly/Rapidly and completely absorbed from GI tract | nih.govmims.commedicaldialogues.indrugbank.comunict.itechemi.compharmacompass.comontosight.ai |
Pharmacokinetic and Biotransformation Pathways of Phenindione
Absorption Characteristics and Bioavailability
Phenindione is administered orally and is characterized by its slow and complete absorption from the gastrointestinal tract. medicaldialogues.inmims.com Following oral administration, the time to reach peak plasma concentration typically ranges from 1 to 3 hours. medicaldialogues.inmims.com The pre-systemic metabolism, or first-pass effect, for this compound is minimal, estimated to be around 3% (±2%), which suggests high bioavailability. medicaldialogues.in
| Parameter | Value | Source(s) |
| Route of Administration | Oral | medicaldialogues.iniiab.mewikipedia.org |
| Absorption Rate | Slow | medicaldialogues.indrugbank.com |
| Time to Peak Plasma Concentration (Tmax) | 1–3 hours | medicaldialogues.inmims.com |
| Pre-systemic Metabolism | 3% ± 2% | medicaldialogues.in |
Distribution Patterns in Biological Systems
Once absorbed into the systemic circulation, this compound exhibits significant binding to plasma proteins, with approximately 88% of the drug being bound. medicaldialogues.iniiab.mewikipedia.org A primary binding protein for this compound is serum albumin. nih.gov Studies have demonstrated the existence of three specific attachment sites for phenylindanedione anticoagulants on the albumin molecule. nih.gov The interaction between this compound and albumin is primarily driven by hydrophobic forces, with a lesser contribution from electrostatic interactions. nih.gov
This compound's distribution is not confined to the bloodstream; it is capable of crossing the placenta and can also be detected in breast milk. medicaldialogues.inmims.com In animal studies using rats, the pharmacokinetic profile of this compound was described using a two-compartment model, where the volume of the central compartment was found to correspond to the extracellular fluid volume. nih.gov
| Parameter | Finding | Source(s) |
| Plasma Protein Binding | ~88% | medicaldialogues.iniiab.mewikipedia.org |
| Primary Binding Protein | Serum Albumin | nih.gov |
| Albumin Binding Sites | 3 | nih.gov |
| Primary Binding Forces | Hydrophobic | nih.gov |
| Distribution | Crosses placenta, enters breast milk | medicaldialogues.inmims.com |
Hepatic Metabolism and Metabolite Identification
The biotransformation of this compound occurs primarily in the liver. drugbank.com The metabolic pathways for this compound are consistent with those of other vitamin K antagonists, which undergo Phase I and Phase II reactions. nih.gov Phase I reactions, such as oxidation, are largely catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov For structurally and pharmacologically related anticoagulants like warfarin (B611796) and acenocoumarol (B605123), the CYP2C9 enzyme is a principal catalyst in their metabolism. researchgate.netmdpi.com Other enzymes, such as CYP3A4, are also involved in the metabolism of some coumarin (B35378) derivatives. researchgate.net While specific metabolites of this compound are not extensively detailed in the literature, the process of hepatic metabolism is crucial for its eventual elimination. The metabolites produced are often colored and can impart a pink or orange hue to the urine. kidneydiseaseclinic.net
Excretion Routes and Elimination Kinetics
The elimination of this compound and its metabolites from the body occurs exclusively through renal excretion into the urine. medicaldialogues.in The plasma half-life of this compound, a measure of how long it takes for the drug concentration in the plasma to decrease by half, is reported to be between 5 and 10 hours. iiab.mewikipedia.orgdrugbank.com The duration of its anticoagulant action in the body is estimated to be approximately 48 to 72 hours. medicaldialogues.in The elimination kinetics of drugs with a narrow therapeutic index can sometimes be non-linear, meaning the rate of elimination can change with the drug's concentration, as seen with phenytoin (B1677684). derangedphysiology.comnih.gov
| Parameter | Value | Source(s) |
| Route of Elimination | Renal (Urine) | medicaldialogues.inmims.com |
| Plasma Half-Life (t1/2) | 5–10 hours | iiab.mewikipedia.orgdrugbank.com |
| Duration of Action | 48–72 hours | medicaldialogues.in |
Pharmacokinetic Variability and Influencing Factors
The pharmacokinetic profile of this compound can be influenced by several factors, leading to interindividual variability in drug response. Key factors include age and the concurrent use of other medications, which can alter absorption, distribution, metabolism, or excretion. nih.govlongdom.org
While specific studies on age-related pharmacokinetic changes for this compound are limited, data from related indanedione derivatives and other drugs metabolized by similar pathways offer relevant insights. For instance, studies on the anticoagulant fluindione (B1672877) in elderly patients (octogenarians) have shown that clearance was found to decrease with age. nih.gov A 90-year-old patient is expected to have a clearance reduced by 30% compared to an 80-year-old patient. nih.gov This change in drug exposure may be due to physiological changes associated with aging, such as reduced hepatic function or blood flow. nih.gov Similarly, for phenytoin, a drug that shares the CYP2C9 metabolic pathway, elimination rates are influenced by age, although the relationship is complex and also depends on drug concentration. nih.govnih.gov Such findings suggest that pharmacokinetic parameters for this compound are also likely to be altered in elderly populations.
Drug-drug interactions represent a significant source of pharmacokinetic variability for this compound. pharmacy180.com These interactions can occur through several mechanisms, most notably through the inhibition or induction of metabolic enzymes and displacement from plasma protein binding sites. longdom.orgnih.gov
Metabolic Interactions: Many drugs can alter the activity of cytochrome P450 enzymes, particularly CYP2C9, which is crucial for the metabolism of many anticoagulants. mdpi.comnih.gov
Enzyme Inhibitors: Drugs that inhibit CYP2C9 can decrease the metabolism of this compound, leading to higher plasma concentrations. longdom.orgnih.gov Examples include amiodarone, fluconazole, and metronidazole. kidneydiseaseclinic.net
Enzyme Inducers: Conversely, drugs that induce CYP2C9 activity can accelerate the metabolism of this compound, resulting in lower plasma levels. nih.govnih.gov Notable inducers include rifampicin, carbamazepine, and barbiturates. mims.comkidneydiseaseclinic.netnih.gov
Protein Binding Displacement: this compound is highly bound to plasma proteins, primarily albumin. medicaldialogues.innih.gov Concomitant administration of other drugs that also bind to albumin can displace this compound, increasing its free (unbound) fraction in the plasma. longdom.orgnih.gov Since only the unbound drug is pharmacologically active and available for metabolism and excretion, this can transiently increase its effect. nih.gov Agents known to cause such displacement include salicylates, sulfonamides, and phenylbutazone. longdom.orgnih.gov In some cases, interactions can be biphasic; for example, phenytoin may initially enhance the anticoagulant effect before having a sustained inducing effect on metabolism. nih.gov
| Interaction Mechanism | Precipitant Drug Class/Example | Effect on this compound | Source(s) |
| Metabolic Inhibition | Azole antifungals (e.g., Fluconazole, Miconazole) | Increased plasma concentration | kidneydiseaseclinic.net |
| Macrolide antibiotics (e.g., Erythromycin, Clarithromycin) | Increased plasma concentration | kidneydiseaseclinic.net | |
| Amiodarone, Cimetidine (B194882), SSRIs | Increased plasma concentration | kidneydiseaseclinic.net | |
| Metabolic Induction | Barbiturates, Carbamazepine, Phenytoin | Decreased plasma concentration | mims.comkidneydiseaseclinic.net |
| Rifampicin | Decreased plasma concentration | nih.gov | |
| Oral contraceptives | Decreased plasma concentration | kidneydiseaseclinic.net | |
| Protein Binding Displacement | NSAIDs (e.g., Phenylbutazone), Aspirin (B1665792) | Increased free drug concentration | longdom.orgnih.gov |
| Sulfonamides | Increased free drug concentration | longdom.org |
Advanced Methodologies in Phenindione Research
Analytical Techniques for Phenindione Quantification in Biological Matrices
Accurate measurement of this compound in biological samples such as blood, plasma, and tissues is crucial for research. Various analytical methods have been developed to achieve the necessary sensitivity and specificity.
Chromatographic Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the quantitative analysis of drugs in biological matrices. nih.gov Its application to this compound and other anticoagulants allows for effective separation and quantification. researchgate.net HPLC methods, often coupled with fluorescence detection, can achieve high sensitivity, sometimes comparable to mass spectrometry, making it a robust and relatively cost-effective option. nih.gov The versatility of HPLC allows for its use in analyzing a wide range of pharmaceutical compounds, including this compound, in various biological samples. nih.govrsc.org For instance, ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry has been successfully used to determine the presence of rodenticides, including this compound and its metabolites, in liver tissue. nih.gov Sample preparation for HPLC analysis, especially for complex biological matrices, often involves techniques like nitrogen blowdown to evaporate solvents and concentrate the analyte. organomation.com
Spectrophotometric Approaches
Spectrophotometric methods offer a viable alternative for the estimation of this compound. nih.gov These techniques are based on the principle of measuring the amount of light absorbed by a substance at a specific wavelength. A developed spectrophotometric method for this compound in pharmaceutical preparations and body fluids demonstrated greater sensitivity than previous pharmacopoeial methods. capes.gov.br This particular method leverages the solubility of this compound in toluene (B28343) and enhances measurement sensitivity by adding alcoholic potassium hydroxide (B78521) solution, allowing for the accurate estimation of small quantities (1–2 mg) of the substance. capes.gov.br
Challenges in Enzymatic Assay Interference
While enzymatic assays are often favored for their specificity, significant interference from this compound has been reported, particularly in enzymatic creatinine (B1669602) assays. nih.govresearchgate.netresearcher.life This interference can lead to falsely low creatinine results, which may cause a misclassification of chronic kidney disease (CKD) and an overestimation of the glomerular filtration rate (eGFR). nih.govhalmed.hr Studies have shown significant negative interference by this compound in the Roche enzymatic creatinine assay. nih.govresearcher.life As a result, it is often recommended that an alternative method, such as the Jaffe method, be used for patients undergoing this compound therapy. halmed.hr This interference is thought to occur in the final step of the enzymatic reaction (Trinder reaction). researchgate.net
Computational Chemistry and Modeling in this compound Studies
Computational methods have become indispensable tools in modern drug research, providing detailed insights into the molecular properties and interactions of compounds like this compound.
Density Functional Theory (DFT) for Molecular Interactions and Tautomerism
Density Functional Theory (DFT) is a powerful quantum-mechanical calculation method used to investigate the electronic structure of molecules. acs.org It has been instrumental in studying the keto-enol tautomerism of this compound (2-phenyl-1,3-indandione). acs.orgscilit.comnih.gov Research combining NMR spectroscopy and DFT calculations has confirmed that in a DMSO solution, the enol form of this compound is stabilized by a strong hydrogen bond. scilit.comnih.gov DFT calculations have also elucidated the mechanism of tautomerization, suggesting it involves the formation of an ionic complex between the enol form and an anion, which facilitates fast proton transfer between carbonyl oxygen atoms. acs.orgscilit.com Furthermore, DFT has been used to explore the interaction between this compound and nanostructures, such as silver nanoparticles, to develop potential drug delivery systems. researchgate.netmdpi.comnih.gov These computational studies help in understanding the stability, reactivity, and electronic behavior of this compound and its derivatives. researchgate.netresearchgate.net
In Silico Prediction of Pharmacodynamic Profiles and Safety
In silico methodologies, which utilize computer simulations and modeling, are increasingly employed to predict the pharmacodynamic profiles and potential safety issues of chemical compounds like this compound. These computational approaches offer a cost-effective and rapid means of screening and understanding a drug's behavior before or alongside laboratory experiments.
One key in silico technique is molecular modeling, which can predict how this compound interacts with its biological targets. For instance, energy-minimized molecular models have been generated to compare the three-dimensional structure of this compound with other anticoagulants like warfarin (B611796). researchgate.net Such models help in understanding the structural requirements for binding to the target enzyme, Vitamin K epoxide reductase (VKOR). drugbank.com By overlaying the molecular structures, researchers can identify common spatial arrangements of chemical groups that are crucial for anticoagulant activity. researchgate.net
Density Functional Theory (DFT) calculations represent another powerful in silico tool used in this compound research. DFT studies have been applied to investigate the electronic behavior, reactive regions, stability, and chemical reactivity of the this compound molecule. researchgate.net These calculations can help predict the nature of interactions between this compound and other molecules, such as nanostructures designed for drug delivery. nih.govresearchgate.net
Furthermore, systems biology-based strategies have been used to screen large databases of drugs, including this compound, to predict their relationships with various biological pathways. plos.org These large-scale analyses can help identify potential new therapeutic uses or predict drug-drug interactions by examining the compound's predicted effect on protein-protein interaction networks. plos.org In one such study, this compound was identified as a potential cardiovascular agent in a drug repurposing screen related to viral-host interactions. plos.org While these predictive models provide valuable hypotheses, they require validation through in vitro and in vivo testing. mdpi.comnih.gov
In Vitro and Ex Vivo Research Models for this compound Evaluation
The biological activity of this compound is extensively studied using a variety of laboratory models that occur outside of a living organism, known as in vitro and ex vivo systems. nih.govresearchgate.net These models are essential for characterizing the compound's anticoagulant effects and its impact on cellular functions under controlled conditions. nih.govresearchgate.net
The primary method for evaluating the anticoagulant activity of this compound in the laboratory involves blood coagulation assays, principally the Prothrombin Time (PT) and the Activated Partial Thromboplastin (B12709170) Time (aPTT). labtestsonline.org.uktesting.com this compound functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X in the liver. drugbank.commedicines.org.uk This inhibition leads to a delay in the time it takes for blood plasma to clot, which is quantifiable by PT and aPTT tests. labtestsonline.org.ukmedicines.org.uk
The Prothrombin Time (PT) test assesses the integrity of the extrinsic and common pathways of the coagulation cascade, which includes vitamin K-dependent factors VII, X, and II. labtestsonline.org.ukpractical-haemostasis.com The Activated Partial Thromboplastin Time (aPTT) evaluates the intrinsic and common pathways, involving factors XII, XI, IX, VIII, X, V, II, and fibrinogen. testing.commedscape.comsynnovis.co.uk A prolongation of these clotting times is indicative of effective anticoagulation. labtestsonline.org.ukpractical-haemostasis.com
In a comparative in vitro study, the anticoagulant effects of pure this compound (PID) were contrasted with this compound loaded into silver nanoparticles (PID-loaded Ag NPs). The results demonstrated the potent effect of this compound on coagulation.
Table 1: In Vitro Anticoagulant Activity of this compound
This table shows the effect of pure this compound (PID) and this compound-loaded silver nanoparticles (PID-loaded Ag NPs) on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) in human plasma.
| Substance | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Observation |
|---|---|---|---|
| Normal Plasma | ~13-15 seconds | ~25-40 seconds | Normal Clotting |
| PID-loaded Ag NPs | ~1.5 times longer than normal | ~1.5 times longer than normal | Delayed Clotting |
Data sourced from a 2023 study on drug-delivery silver nanoparticles. nih.govresearchgate.netresearchgate.net
These findings highlight that while a delivery system can modulate the activity, this compound itself is a powerful inhibitor of coagulation in vitro, capable of completely preventing clot formation under the tested conditions. nih.govresearchgate.net
Cell-based assays are crucial for understanding the effects of this compound at a cellular level, including its potential for cytotoxicity and its interactions with specific cell types, such as immune cells. nih.govpharmaron.com These assays involve treating cultured cells with the compound and measuring various outcomes like cell viability, proliferation, or specific functional responses. semanticscholar.org
In one study, the biocompatibility of this compound-loaded silver nanoparticles was evaluated through cytotoxicity assays using a panel of human cancer cell lines and normal murine fibroblasts. semanticscholar.org The half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%, was determined for each cell line using a standard MTT assay. semanticscholar.org
Table 2: In Vitro Cytotoxicity of this compound-Loaded Silver Nanoparticles
This table presents the half-maximal inhibitory concentrations (IC50) of this compound-loaded silver nanoparticles against various cell lines after a 72-hour exposure.
| Cell Line | Cell Type | Origin | IC50 (µM) |
|---|---|---|---|
| LAMA-84 | Chronic Myeloid Leukemia | Human | 41.3 ± 1.2 |
| K-562 | Chronic Myeloid Leukemia | Human | 55.4 ± 1.9 |
| T-24 | Urothelial Bladder Carcinoma | Human | 70.1 ± 2.5 |
Data sourced from a 2023 study evaluating drug-delivery silver nanoparticles. semanticscholar.org
The results indicate that while the this compound formulation had cytotoxic effects on cancer cell lines, it showed significantly lower toxicity towards the normal fibroblast cell line. semanticscholar.org
Research has also focused on the cellular basis of this compound-induced hypersensitivity, a known adverse effect. taylorandfrancis.com Studies involving T-cells from a hypersensitive patient showed that these immune cells proliferated in the presence of this compound. taylorandfrancis.comescholarship.org Further analysis identified specific this compound-responsive T-cell clones that were CD4+ and recognized the drug through a mechanism involving MHC class II molecules, providing insight into the cellular mechanisms of this specific immune response. taylorandfrancis.com
Therapeutic Applications and Clinical Research of Phenindione
Established Clinical Indications for Anticoagulation
Phenindione is indicated for a range of conditions requiring anticoagulation to prevent or treat blood clot formation.
This compound is utilized for both the prophylaxis and treatment of venous thrombosis and pulmonary embolism. nice.org.uknih.gov This includes preventing the formation of deep vein thrombosis (DVT) and its potential progression to pulmonary embolism (PE), as well as managing existing clots in these conditions.
The compound is indicated for the prophylaxis of embolization associated with rheumatic heart disease and atrial fibrillation. nice.org.uknih.gov Beyond prophylaxis, this compound is also employed in the treatment of various cardiac thromboembolic conditions, including cardiomyopathy, atrial fibrillation and flutter, cerebral embolism, and mural thrombosis. nih.govdrugbank.com
This compound serves as a general anticoagulant for prophylaxis in clinical settings where there is a risk of clot formation. nih.govdrugbank.com A specific application includes prophylaxis following the insertion of prosthetic heart valves, where the risk of thromboembolic events is elevated. nice.org.uk
Clinical Trials and Observational Studies on this compound Efficacy
While specific large-scale, dedicated clinical trials solely on this compound's efficacy are less frequently detailed in recent literature compared to newer anticoagulants, its role is often considered within the context of vitamin K antagonists (VKAs). The effectiveness of indirect oral anticoagulants, a group that includes this compound, has been demonstrated for both primary and secondary prevention of thromboembolic complications, particularly in patients with atrial fibrillation and ischemic stroke. redalyc.org Observational studies have also investigated this compound's efficacy in long-term oral anticoagulant therapy, including its use in elderly patient populations, to assess anticoagulant control. nih.gov
Comparative Efficacy Studies with Other Anticoagulants
This compound shares a similar mechanism of action and clinical effects with warfarin (B611796), another widely used vitamin K antagonist. nih.govdrugbank.comwikipedia.org Both drugs function by antagonizing vitamin K, thereby inhibiting the synthesis of vitamin K-dependent clotting factors. drugbank.com
In the broader landscape of anticoagulation, vitamin K antagonists (VKAs), including this compound, have been compared with newer direct oral anticoagulants (DOACs) such as dabigatran (B194492) and rivaroxaban. bmj.comicb.nhs.ukccjm.org Clinical trial evidence and observational studies have generally indicated that DOACs are at least as effective as VKAs in preventing stroke and systemic embolization in patients with non-valvular atrial fibrillation. mdpi.comecrjournal.com Some comparative analyses suggest that DOACs may even offer superiority over VKAs in terms of efficacy without an increased risk of major bleeding. ecrjournal.com
Table 1: Established Clinical Indications for this compound
| Indication Category | Specific Conditions |
| Venous Thromboembolism | Venous Thrombosis (prophylaxis and treatment) nice.org.uknih.gov |
| Pulmonary Embolism | Pulmonary Embolism (prophylaxis and treatment) nice.org.uknih.gov |
| Cardiac Thromboembolic Conditions | Rheumatic Heart Disease (embolization prophylaxis) nice.org.uknih.gov |
| Atrial Fibrillation (embolization prophylaxis and treatment) nice.org.uknih.govdrugbank.com | |
| Atrial Flutter (treatment) drugbank.com | |
| Cardiomyopathy (treatment) drugbank.com | |
| Cerebral Embolism (treatment) drugbank.com | |
| Mural Thrombosis (treatment) drugbank.com | |
| Prophylaxis | General Anticoagulant Prophylaxis nih.govdrugbank.com |
| Post-Prosthetic Heart Valve Insertion Prophylaxis nice.org.ukdrugbank.com |
Table 2: Comparative Efficacy of Anticoagulant Classes (VKAs vs. DOACs)
| Anticoagulant Class | Efficacy in Stroke/Systemic Embolism Prevention (Atrial Fibrillation) |
| Vitamin K Antagonists (VKAs) (e.g., this compound, Warfarin) | Established effectiveness redalyc.orgmdpi.com |
| Direct Oral Anticoagulants (DOACs) (e.g., Dabigatran, Rivaroxaban) | At least as effective as VKAs; some studies suggest superiority without increased major bleeding risk mdpi.comecrjournal.com |
Adverse Effects and Complications in Phenindione Therapy: Mechanistic Insights
Mechanisms of Hypersensitivity Reactions
Hypersensitivity reactions to phenindione are a significant concern, occurring in an estimated 1.5 to 3% of patients. nih.gov These reactions often manifest with a delay, suggesting an immune-mediated pathogenesis.
Immune Pathogenesis and T-Cell Response Characterization
The core of this compound hypersensitivity lies in a T-cell-mediated immune response. nih.gov Specifically, studies have identified CD4+ T-cells as the primary drivers of this reaction. nih.govcore.ac.uk In individuals who experience hypersensitivity, these T-cells proliferate upon exposure to this compound. nih.gov
Upon activation, these drug-specific T-cells release a profile of cytokines characteristic of a Type 1 Helper T-cell (Th1) and, to some extent, a Type 2 Helper T-cell (Th2) response. taylorandfrancis.com The secretion of interferon-gamma (IFN-γ) is consistent with a Th1 response, while the release of interleukin-5 (IL-5) aligns with a Th2 response and is associated with the eosinophilia often observed in these patients. nih.govtaylorandfrancis.com This dual cytokine release helps to explain the varied clinical manifestations of this compound hypersensitivity, which can include both systemic inflammation and allergic-type reactions. taylorandfrancis.com
Research has successfully generated and characterized this compound-specific T-cell clones from hypersensitive patients. nih.gov These clones have been identified as human leukocyte antigen (HLA) class II restricted CD4+ αβ T-cells, confirming their central role in the adaptive immune response to the drug. nih.gov
Antigen Presentation Pathways in Drug-Induced Allergy
The presentation of this compound to T-cells, a critical step in initiating the allergic cascade, occurs through two distinct pathways. nih.govcore.ac.uk
The first is a processing-independent pathway where this compound is believed to bind directly to Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). nih.govtaylorandfrancis.com This direct interaction allows for the immediate presentation of the drug as an antigen to T-cells. nih.gov
The second pathway is processing-dependent. nih.govcore.ac.uk In this mechanism, this compound or its metabolites are taken up by APCs and processed internally. nih.gov The resulting processed peptide, now carrying the drug or its metabolite, is then presented on the MHC molecule for T-cell recognition. nih.gov The existence of these dual pathways highlights the complex manner in which the immune system can recognize and react to this small molecule drug. nih.gov
Nephrotoxicity and Renal Impairment Mechanisms
This compound therapy has been linked to significant renal complications, primarily through the mechanism of acute interstitial nephritis (AIN). taylorandfrancis.comresearchgate.net This form of drug-induced kidney injury is characterized by inflammation of the interstitium and tubules of the kidney. mdpi.com The clinical presentation of this compound-induced AIN often includes fever, rash, eosinophilia, and oliguria. taylorandfrancis.com
In some cases, the renal damage can progress to tubular necrosis, a more severe form of kidney injury where the tubular epithelial cells are destroyed. medicaldialogues.in The underlying cause of this nephrotoxicity is considered to be a hypersensitivity reaction, with the kidney being a target organ of the systemic immune response. taylorandfrancis.com Historically, outcomes for this compound-induced nephropathy have been severe, though this may be reflective of older case reports before the widespread availability of dialysis. taylorandfrancis.com Chronic interstitial nephritis has also been reported as a possible long-term consequence. taylorandfrancis.com
Hematological Complications Beyond Anticoagulation
While this compound's primary function is to inhibit coagulation, it can paradoxically induce a range of hematological disorders that are separate from its therapeutic effect. These complications are often manifestations of the drug's propensity to cause hypersensitivity reactions. medicaldialogues.in
Reports have documented the occurrence of:
Agranulocytosis: A severe and dangerous reduction in the number of granulocytes, a type of white blood cell, which compromises the body's ability to fight infection. medicaldialogues.in
Pancytopenia: A deficiency of all three cellular components of the blood: red cells, white cells, and platelets. medicaldialogues.in
Leukocytosis and Leukemoid Syndrome: An increase in the number of white blood cells, which can sometimes mimic leukemia. medicaldialogues.in
Eosinophilia: An abnormally high number of eosinophils in the blood, often associated with allergic reactions. taylorandfrancis.commedicaldialogues.in
These hematological abnormalities are thought to be part of the broader systemic hypersensitivity response to this compound, where the bone marrow and circulating blood cells become targets of the immune-mediated reaction. medicaldialogues.in
Other Systemic Adverse Reactions and Their Underlying Mechanisms
The hypersensitivity response to this compound can be systemic, affecting multiple organ systems. The underlying mechanism for these diverse reactions is the widespread inflammatory response triggered by the activation of drug-specific T-cells and the subsequent release of cytokines. nih.gov
Common systemic adverse reactions include:
Fever and Lymphadenopathy: Systemic inflammatory responses mediated by cytokines. medicaldialogues.in
Rash and Exfoliative Dermatitis: Cutaneous manifestations of the T-cell mediated hypersensitivity, ranging from mild rashes to severe and life-threatening skin conditions. medicaldialogues.in
Jaundice and Hepatitis: Indicating liver involvement, which is a known complication of this compound hypersensitivity. taylorandfrancis.commedicaldialogues.in
Skin Necrosis: A rare but serious complication where skin tissue dies, potentially linked to thrombotic events in small blood vessels as part of the inflammatory reaction. medicaldialogues.in
Gastrointestinal Symptoms: Diarrhea and vomiting have also been reported as part of the systemic reaction. medicaldialogues.in
The following table summarizes the key adverse reactions and their proposed mechanisms:
| Adverse Reaction Category | Specific Manifestation(s) | Underlying Mechanism(s) |
| Hypersensitivity | Rash, Fever, Eosinophilia | T-cell (CD4+) mediated immune response; Cytokine release (IFN-γ, IL-5) |
| Renal | Acute Interstitial Nephritis, Tubular Necrosis | Hypersensitivity reaction targeting the kidney; Inflammation of the renal interstitium |
| Hematological | Agranulocytosis, Pancytopenia | Immune-mediated destruction or suppression of hematopoietic cells |
| Hepatic | Jaundice, Hepatitis | Inflammatory response in the liver as part of a systemic hypersensitivity reaction |
| Dermatological | Exfoliative Dermatitis, Skin Necrosis | Severe cutaneous inflammatory response; Possible microthrombosis in skin vessels |
Drug Interactions and Concomitant Therapy Considerations
Pharmacodynamic Interactions Affecting Coagulation
Pharmacodynamic interactions with Phenindione primarily involve agents that either enhance or diminish its anticoagulant effect, leading to an increased risk of bleeding or a reduction in therapeutic efficacy, respectively. Concomitant use of drugs involved in the treatment or prophylaxis of thrombosis, or other agents with adverse effects on hemostasis, can amplify this compound's pharmacological impact and elevate the risk of hemorrhage medicines.org.uk.
Drugs that Potentiate the Anticoagulant Effect and Increase Bleeding Risk:
A wide range of medications can increase the anticoagulant activity of this compound or heighten the risk of bleeding:
Anticoagulants and Fibrinolytic Agents: Other anticoagulants, such as unfractionated heparins, low molecular weight heparins (LMWH), fondaparinux, rivaroxaban, bivalirudin, dabigatran (B194492), and acenocoumarol (B605123), can increase the risk or severity of bleeding when combined with this compound drugbank.commedicaldialogues.inmims.comdrugbank.com. Fibrinolytic drugs, including streptokinase and alteplase, are contraindicated due to a significantly increased risk of hemorrhage medicines.org.ukmims.com.
Antiplatelet Drugs: Medications that inhibit platelet aggregation, such as clopidogrel, dipyridamole, and glycoprotein (B1211001) IIb/IIIa receptor antagonists (e.g., eptifibatide, tirofiban, abciximab), increase the risk of bleeding medicaldialogues.inmedicines.org.ukmims.com. While low-dose aspirin (B1665792) may be considered in some patients, its combination with this compound notably increases the risk of gastrointestinal bleeding medicaldialogues.inmedicines.org.ukpatient.info.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, including aspirin and COX-2 specific NSAIDs (e.g., aceclofenac, acemetacin, azapropazone), increase the risk or severity of bleeding and hemorrhage drugbank.commedicaldialogues.inmedicines.org.ukmims.com.
Antibiotics: Broad-spectrum antibiotics, such as ampicillin, amoxicillin, and azlocillin, may potentiate the effect of this compound by reducing gut flora that produce vitamin K drugbank.commedicines.org.ukmims.com.
Other Medications:
Acetaminophen may increase the anticoagulant activities of this compound drugbank.com.
C-17-alkylated androgens have been reported to enhance the activity of indandione anticoagulants like this compound nih.gov.
Corticotropin and adrenocorticosteroids have been associated with severe hemorrhage when given with oral anticoagulants nih.gov.
Sulfinpyrazone, clofibrate, miconazole, antineoplastics, SSRI and SNRI antidepressants, bismuth subsalicylate, anagrelide, ancrod, anistreplase, atorvastatin, azacitidine, bedaquiline, belinostat, bemiparin, bendamustine, and bortezomib (B1684674) can increase the risk or severity of bleeding drugbank.commedicaldialogues.inmims.com.
ACTH, allopurinol, amiodarone, amitriptyline/nortriptyline, cimetidine (B194882), dextropropoxyphene, disulfiram, glucagon, phenformin, propafenone, thyroid compounds, tolbutamide, and zafirlukast (B1683622) may cause a potentiated effect mims.com.
Glucosamine has been reported to increase INR in patients taking other anticoagulants (e.g., warfarin), and a similar effect is potentially possible with this compound, thus this combination is not recommended medicines.org.uk.
Drugs and Substances that Reduce the Anticoagulant Effect:
Conversely, some agents can diminish the therapeutic efficacy of this compound:
Vitamin K: Ingestion of foods rich in vitamin K can reduce the effects of this compound mims.comcuh.nhs.uk.
Certain Medications: Azathioprine, Andexanet alfa, Anti-inhibitor coagulant complex, and bendroflumethiazide (B1667986) can decrease the therapeutic efficacy of this compound drugbank.com. Haloperidol has been found to reduce the prothrombin time normally produced by this compound nih.gov. Barbiturates, carbamazepine, griseofulvin, and phenytoin (B1677684) can also antagonize its effect mims.com.
Pharmacokinetic Interactions Modifying this compound Exposure
Pharmacokinetic interactions can alter the absorption, metabolism, or elimination of this compound, thereby modifying its systemic exposure and, consequently, its anticoagulant effect.
Absorption: this compound is absorbed from the gastrointestinal tract drugbank.commims.com. Cholestyramine and sucralfate (B611045) can potentially decrease the absorption of this compound medicines.org.ukmims.com. Orlistat may reduce the absorption of vitamin K, which could indirectly affect this compound's action medicines.org.uk. This compound typically reaches peak plasma concentration within 1 to 3 hours after administration mims.com.
Metabolism: this compound undergoes hepatic metabolism drugbank.com. While specific cytochrome P450 enzymes involved in this compound's metabolism are not extensively detailed in the provided snippets, interactions affecting hepatic metabolism of vitamin K antagonists are generally significant. For instance, cimetidine has been described to increase the anticoagulant effect of this compound, warfarin (B611796), and nicoumalone, suggesting a potential impact on their metabolism, although cimetidine does not interact with phenprocoumon (B610086) metabolism nih.gov.
Protein Binding: this compound exhibits a high degree of plasma protein binding, approximately 88% drugbank.commedicaldialogues.in. Interactions with other highly protein-bound drugs could theoretically displace this compound, increasing its free concentration and anticoagulant effect, though specific examples for this compound are not detailed in the provided information.
Elimination: this compound has a plasma half-life of approximately 5-10 hours drugbank.com or 5-6 hours medicaldialogues.in, with renal excretion accounting for its elimination medicaldialogues.in.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Time to Peak Plasma Conc. | 1-3 hours | mims.com |
| Protein Binding | ~88% | drugbank.commedicaldialogues.in |
| Half-Life | 5-10 hours / 5-6 hours | drugbank.commedicaldialogues.in |
| Route of Elimination | Renal Excretion | medicaldialogues.in |
| Metabolism | Hepatic | drugbank.com |
Clinical Implications for Combination Therapies
The potential for significant drug interactions necessitates careful consideration and management when this compound is prescribed concomitantly with other medications. The primary clinical implication is the heightened risk of bleeding or hemorrhage, which can range from mild to life-threatening medicaldialogues.inmedicines.org.ukmims.com.
Monitoring: Regular monitoring of coagulation tests, particularly the International Normalized Ratio (INR), is paramount when initiating any new therapy in patients receiving this compound medicines.org.ukmims.comcuh.nhs.uk. This allows for timely dose adjustments to maintain the INR within the desired therapeutic range and mitigate bleeding risks.
Management of Bleeding:
In cases of a dangerously prolonged prothrombin time (e.g., INR >6.0) without active bleeding, administration of 0.5-1 mg of vitamin K by slow intravenous infusion is recommended medicines.org.ukmims.com. It is important to note that large doses of vitamin K can completely reverse the effects of this compound, making re-establishment of anticoagulation difficult medicines.org.uk.
For active bleeding, fresh frozen plasma and 1 mg of vitamin K by slow intravenous infusion should be administered, with further treatment titrated based on repeat INR and the presence of active bleeding medicines.org.ukmims.com.
In instances of life-threatening hemorrhage, fresh frozen plasma or factor concentrate should be utilized medicines.org.ukmims.com.
Dietary Considerations: Consistency in diet is important, as major changes, particularly in the intake of vitamin K-rich foods, can affect INR results cuh.nhs.uk. Patients should be advised to maintain a consistent intake of such foods to ensure appropriate dosing cuh.nhs.uk. Certain dietary supplements and foods like St. John's wort, grapefruit, cranberry, and pomegranate should be avoided, as they can alter this compound's removal from the body, potentially leading to higher INRs and increased bleeding risk cuh.nhs.uk.
Surgical Procedures: For surgical procedures with no significant risk of severe bleeding, surgery can proceed with an INR below 2.5. However, for surgeries with a risk of severe bleeding, this compound should be discontinued (B1498344) three days prior to the procedure. If continued anticoagulation is essential due to a high risk of life-threatening thromboembolism, the INR should be reduced to below 2.5, and heparin therapy should be initiated. If this compound cannot be stopped three days beforehand, anticoagulation reversal with low-dose vitamin K is necessary medicines.org.uk.
Comparison to Warfarin: this compound is now rarely employed due to a higher incidence of severe adverse effects compared to warfarin drugbank.compatient.info. Warfarin is generally the preferred oral anticoagulant; however, this compound may be prescribed if warfarin is unsuitable for a particular patient patient.info.
Table 2: Examples of Pharmacodynamic Interactions with this compound
| Interacting Drug Class/Substance | Effect on this compound's Anticoagulant Activity | Clinical Outcome / Recommendation | Source |
| Fibrinolytic drugs (e.g., streptokinase, alteplase) | Significantly increased effect | Contraindicated (increased hemorrhage risk) | medicines.org.ukmims.com |
| Antiplatelet drugs (e.g., clopidogrel, aspirin, dipyridamole) | Increased effect | Use with caution (increased bleeding risk) | medicaldialogues.inmedicines.org.ukmims.compatient.info |
| NSAIDs (e.g., aceclofenac, acemetacin) | Increased effect | Increased risk of bleeding/hemorrhage | drugbank.commedicaldialogues.inmedicines.org.ukmims.com |
| Broad-spectrum antibiotics | Potentiation (via reduced gut flora vitamin K production) | Increased effect | drugbank.commedicines.org.ukmims.com |
| Vitamin K-rich foods | Reduced effect | Maintain consistent dietary intake | mims.comcuh.nhs.uk |
| Cholestyramine, Sucralfate | Decreased absorption of this compound | Potentially decreased this compound exposure | medicines.org.ukmims.com |
| St. John's wort, Grapefruit, Cranberry, Pomegranate | Accumulation of this compound | Avoid (higher INRs, increased bleeding risk) | cuh.nhs.uk |
| Haloperidol | Reduced prothrombin time | Decreased anticoagulant effect | nih.gov |
| C-17-alkylated androgens | Enhanced activity | Increased anticoagulant effect | nih.gov |
Development of Novel Phenindione Derivatives and Delivery Systems
Synthesis and Biological Evaluation of New Phenindione Analogs
The synthesis and biological evaluation of new this compound analogs represent a significant area of research aimed at discovering compounds with improved pharmacological properties. The indanone nucleus, which forms the basis of this compound, serves as a versatile scaffold for designing molecules targeting various biological pathways mdpi.comsemanticscholar.org.
Derivatives with Modified Cholinesterase Inhibitory Activity
Studies have investigated novel this compound derivatives for their ability to inhibit cholinesterase (ChE) enzyme activity. Such inhibition is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's. Research indicates that various new this compound derivatives exhibit inhibitory effects on ChE activity in sera, with these effects generally increasing proportionally with the concentration of the compounds researchgate.netresearchgate.netrdd.edu.iq.
One notable derivative, 2-(3-Chloro propanoyl)-2-phenyl-1,3-indandione, demonstrated the highest ChE inhibitory capacity among the compounds studied researchgate.net. The kinetic properties of these inhibitors reveal a varied mechanism of action:
Mixed-type inhibition: Observed for compounds (3, 6, 8, and 10) researchgate.net.
Competitive inhibition: Characterized compounds (1, 4, 7, and 9) researchgate.net.
Non-competitive inhibition: Exhibited by compound (5) researchgate.net.
Un-competitive inhibition: Demonstrated by compound (2) researchgate.net.
Exploration of Tautomeric Forms and Their Biological Relevance
Tautomerism, a phenomenon where compounds exist in interconvertible isomeric forms, plays a crucial role in determining the molecular properties and biological activities of organic molecules, including this compound and its derivatives researchgate.netmdpi.com. Investigations using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have explored the keto-enol tautomerism of this compound (a cyclic 1,3-diketone) and its derivatives researchgate.netherts.ac.uk.
For this compound and its derivatives in dimethyl sulfoxide (B87167) (DMSO) solution, the enol form is observed to be the predominant tautomer. This stability is attributed to the presence of a strong intramolecular hydrogen bond within the enol structure researchgate.netherts.ac.uk. The tautomeric form present in a solution can significantly influence the compound's ability to complex with metal ions, such as calcium (Ca++), and interact with proteins. This interaction is particularly relevant to the anticoagulant effects of indandiones, as calcium ions play a vital role in the blood coagulation cascade researchgate.netsemanticscholar.org. The understanding of these tautomeric preferences is crucial for fully exploring the potential of indandione-based compounds as biologically active molecules herts.ac.uk.
Nanoparticle-Based Drug Delivery Systems for this compound
To address the challenges associated with this compound's potent anticoagulant activity, particularly its tendency to completely halt coagulation, researchers have explored nanoparticle-based drug delivery systems researchgate.netnih.govnih.gov. These systems aim to provide a controlled release of the drug, thereby modulating its therapeutic effects.
Design and Synthesis of Drug-Loaded Nanoparticles (e.g., Silver Nanoparticles)
A key focus in this area is the design and rapid synthesis of drug-loaded nanoparticles, with silver nanoparticles (AgNPs) being a prominent example for this compound (PID) delivery researchgate.netnih.govnih.gov. The synthesis typically involves methods that facilitate the efficient formation and stabilization of AgNPs. For instance, the formation of AgNPs can be visually indicated by a color change of the solution to pale yellow researchgate.net.
Density Functional Theory (DFT) calculations have been employed to understand the nature of the interaction between this compound and nanostructures, providing insights into their suitability as delivery systems. DFT findings have supported the notion that galactose-loaded nanostructures could serve as effective delivery vehicles for this compound researchgate.netnih.gov.
Controlled Release Mechanisms and In Vitro Characterization
The drug-release capabilities of this compound-loaded AgNPs have been successfully established through various characterization methods researchgate.netnih.govnih.gov. In vitro characterization of drug-loaded nanoparticles typically involves assessing several key parameters, including particle size, zeta potential, encapsulation efficiency, and surface morphology ijpsr.comresearchgate.netmdpi.com.
In vitro dissolution studies are routinely performed to evaluate the controlled release mechanisms, demonstrating the percentage of drug released over a specific period. For example, studies on other drug-loaded nanoparticles have shown drug release percentages ranging from 89.71% to 98.93% over 10 hours ijpsr.comresearchgate.net. Encapsulation efficiencies for such nanoparticles have been reported between 66.37% and 94.82%, and mucoadhesion percentages between 71.38% and 99.41% ijpsr.comresearchgate.net.
Evaluation of Modified Anticoagulant and Other Biological Activities
The primary objective of developing nanoparticle-based delivery systems for this compound is to modify its anticoagulant activity, preventing the complete cessation of coagulation observed with the free drug researchgate.netnih.govnih.gov. Research has demonstrated that this compound-loaded AgNPs can effectively slow down the coagulation process, offering a more controlled therapeutic effect researchgate.netnih.gov.
Quantitative evaluation of anticoagulant activity has shown significant improvements. For this compound-loaded AgNPs, prothrombin time (PT) and activated partial thromboplastin (B12709170) time (APTT) were approximately 1.5 times longer than normal values, in contrast to this compound alone which completely stopped coagulation researchgate.netnih.gov. This controlled effect suggests that this compound-loaded AgNPs could be superior therapeutic anticoagulants.
Beyond anticoagulant properties, drug-loaded AgNPs have also been characterized in vitro for their antimicrobial and cytotoxic activities, and ex vivo for spasmolytic activity. The results from these experiments consistently confirmed the successful release of the drug from the nanoparticles, highlighting their potential for multifaceted biological applications researchgate.netnih.govnih.gov.
Table 1: Effect of this compound-loaded Silver Nanoparticles on Coagulation Parameters
| Parameter | This compound-loaded AgNPs (vs. Normal Values) | Free this compound |
| Prothrombin Time (PT) | Approximately 1.5 times longer researchgate.netnih.gov | Stops coagulation researchgate.netnih.gov |
| Activated Partial Thromboplastin Time (APTT) | Approximately 1.5 times longer researchgate.netnih.gov | Stops coagulation researchgate.netnih.gov |
Future Research Directions and Translational Perspectives
Advanced Computational Approaches for Drug Design and Optimization
Advanced computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and artificial intelligence/machine learning (AI/ML), offer significant potential for the rational design and optimization of phenindione derivatives mdpi.com. These methods can be employed to predict binding affinities to VKORC1 and other potential targets, optimize pharmacokinetic properties, and forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby accelerating the drug discovery process and reducing reliance on extensive experimental screening biorxiv.orgresearchgate.net. For example, density functional theory (DFT) calculations have been utilized to understand the interaction between this compound and nanostructures for drug delivery systems, demonstrating the utility of computational chemistry in optimizing its formulation and delivery mdpi.comsemanticscholar.orgnih.gov. Computational modeling can also guide the synthesis of novel indanone-based scaffolds with improved therapeutic indices and reduced potential for undesired interactions researchgate.netmdpi.comresearchgate.net.
Development of Predictive Biomarkers for Efficacy and Safety
The development of predictive biomarkers is crucial for personalizing this compound therapy, allowing for the identification of patients most likely to benefit from treatment and those at higher risk of complications. While current monitoring relies on the International Normalized Ratio (INR) to assess anticoagulant efficacy, research is needed to identify more sophisticated biomarkers that can predict individual patient responses and potential for adverse events medicaldialogues.inmedicines.org.uknice.org.uk. This could involve exploring genetic polymorphisms influencing this compound metabolism or response, proteomic signatures indicative of drug sensitivity or resistance, or metabolomic profiles that correlate with therapeutic outcomes or early signs of systemic responses nih.govnih.govnih.govnih.gov. Such biomarkers could enable more precise dosing regimens and proactive management strategies, ultimately improving the risk-benefit ratio of this compound and its derivatives.
Exploration of Novel Therapeutic Applications Beyond Anticoagulation
Emerging research suggests that this compound and its indanone derivatives may possess therapeutic properties beyond their well-known anticoagulant effects. Investigations into novel applications could unlock new clinical indications for these compounds. For instance, indanone and its analogues have shown promise as scaffolds for the synthesis of anticancer and anti-inflammatory compounds mdpi.comresearchgate.netsolubilityofthings.comresearchgate.netdntb.gov.ua. Some studies have also explored the potential antiviral activity of this compound, particularly in the context of viral proteases, indicating a broader pharmacological spectrum nih.govnih.govresearchgate.netresearchgate.net. Further research is warranted to fully characterize these non-anticoagulant activities, elucidate their underlying mechanisms, and assess their translational potential in preclinical and clinical settings.
Strategies for Mitigating Adverse Effects of this compound and its Derivatives
Given this compound's historical association with a higher incidence of severe adverse effects compared to other anticoagulants like warfarin (B611796), future research must prioritize strategies to mitigate these issues drugbank.comontosight.aiwikipedia.orgtaylorandfrancis.com. This includes developing novel formulations, such as drug-loaded nanoparticles, which have shown promise in slowing down the coagulation process compared to this compound alone, potentially leading to a better therapeutic profile mdpi.comsemanticscholar.orgnih.govresearchgate.net. Structural modifications of the this compound molecule could also be explored to enhance its selectivity for VKORC1 or reduce its propensity for off-target interactions that contribute to adverse events. Research into prodrug strategies or targeted delivery systems could also help to improve the therapeutic index by ensuring the drug is delivered more specifically to its site of action, thereby minimizing systemic exposure to the active compound.
Q & A
Basic Research Questions
Q. How to formulate a research question on Phenindione’s mechanism of action using the PICO framework?
- Methodological Answer : Use the PICO framework to structure the question by defining the Population (e.g., in vitro cell models), Intervention (this compound dosage), Comparison (alternative anticoagulants or controls), Outcome (e.g., thrombin inhibition rate), and Timeframe (e.g., 24-hour exposure). For example: "How does this compound (5 mg/L) compare to warfarin in reducing thrombin activity in human hepatocytes over 24 hours?" This ensures specificity and alignment with experimental goals .
Q. What are the best practices for conducting a literature review on this compound’s pharmacological interactions?
- Methodological Answer :
Use databases like PubMed and Scopus with keywords: "this compound AND drug interactions," "vitamin K antagonists AND pharmacokinetics."
Filter studies by relevance (e.g., peer-reviewed articles from 2010–2025).
Critically evaluate contradictions, such as variations in metabolic pathways (CYP450 isoforms) reported across studies.
Organize findings into a table comparing methodologies, sample sizes, and outcomes to identify research gaps .
Q. How to design an in vitro experimental protocol to assess this compound’s anticoagulant efficacy?
- Methodological Answer :
- Materials : Use human plasma samples, standardized thrombin generation assays, and spectrophotometers.
- Controls : Include positive (warfarin) and negative (saline) controls.
- Variables : Independent variable = this compound concentration (e.g., 1–10 mg/L); dependent variable = clotting time (seconds).
- Data Collection : Triplicate measurements to ensure reproducibility. Reference established protocols (e.g., Journal of Thrombosis and Haemostasis) to avoid redundancy .
Advanced Research Questions
Q. How to reconcile contradictory findings in this compound’s pharmacokinetic data across experimental models?
- Methodological Answer :
Source Analysis : Compare methodologies (e.g., in vitro vs. animal models) for confounding variables like protein binding or metabolic enzyme activity.
Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, using subgroup analysis to account for model-specific biases.
Experimental Validation : Replicate key studies under standardized conditions (e.g., ISO 17025-certified labs) to isolate variables .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies with small sample sizes?
- Methodological Answer :
- Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions.
- Apply Bayesian statistics to incorporate prior data (e.g., historical IC₅₀ values) and improve inference robustness.
- Report confidence intervals and effect sizes (Cohen’s d) to quantify practical significance .
Q. How to ensure methodological rigor when integrating spectroscopic data with computational simulations in this compound research?
- Methodological Answer :
Data Alignment : Calibrate instruments (e.g., HPLC-MS) using reference standards to match simulation parameters (e.g., molecular docking software like AutoDock).
Validation : Compare empirical binding affinities with computational predictions via Bland-Altman plots.
Documentation : Share raw data and code repositories (e.g., GitHub) for reproducibility .
Data Management and Analysis Tables
Key Methodological Frameworks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
